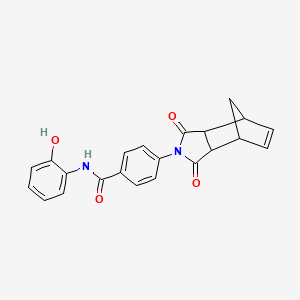
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structural features, including a dioxo-hexahydro-methanoisoindole core and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the dioxo-hexahydro-methanoisoindole core through cyclization reactions.
- Introduction of the benzamide moiety via amide bond formation.
- Functionalization of the hydroxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structural features could be optimized to enhance its therapeutic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxyphenyl)benzamide
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-hydroxyphenyl)benzamide
Uniqueness
The uniqueness of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the hydroxyphenyl group, in particular, could influence its reactivity and interactions with biological targets.
Biological Activity
The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N1O4, and it features a complex structure that includes a dioxoisoindole moiety. The presence of hydroxyl and amide functional groups suggests potential interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay to assess cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The results indicate that the compound exhibits significant cytotoxicity with IC50 values of 29 µM against HeLa cells and 32 µM against MCF-7 cells. These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways. Preliminary data suggest that it may induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
Case Study: Apoptotic Induction
In a study investigating the apoptotic effects of this compound on HeLa cells:
- Flow Cytometry Analysis : Indicated an increase in the sub-G1 population (indicative of apoptosis).
- Caspase Activation : Increased levels of activated caspases were detected in treated cells compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group on the phenyl ring is believed to enhance solubility and facilitate interaction with biological targets. Additionally, the dioxoisoindole moiety contributes to its lipophilicity and potential binding affinity to cellular receptors.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N2O4/c25-17-4-2-1-3-16(17)23-20(26)12-7-9-15(10-8-12)24-21(27)18-13-5-6-14(11-13)19(18)22(24)28/h1-10,13-14,18-19,25H,11H2,(H,23,26) |
InChI Key |
PALHJXZCKYUWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















